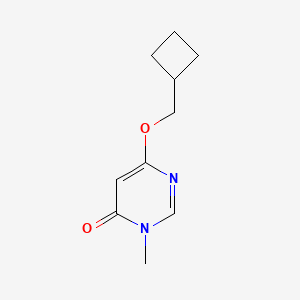
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine” is a compound with the CAS Number: 875163-27-2 . It has a molecular weight of 217.27 . The compound is a powder and is stored at a temperature of 4°C . The IUPAC name for this compound is (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-5-3-4-6-10(9)16-2/h3-8,11H,13H2,1-2H3 .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 217.27 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cost-Effective Processes
- The compound is a key intermediate in the synthesis of the drug Eluxadoline. A new cost-effective process for its synthesis involves salicylic acid, Methanesulfonic acid, Hexamethylenetetramine, and boc-L-Alanine combined with 2-chloroacetophenone, as confirmed by ESI-MS and NMR analysis (Nageswararao, Venkateswararao, & Prasad, 2017).
Corrosion Inhibition
- Imidazole derivatives, including variants of the compound , have been synthesized using microwave irradiation and shown to be effective corrosion inhibitors for mild steel in acidic solutions. They exhibit up to 96% corrosion inhibition efficiency, adhere strongly to surfaces, and are environmentally friendly (Prashanth et al., 2021).
Biological and Pharmaceutical Applications
- The imidazole ring, a component of the compound, is ionizable and enhances the pharmacokinetic characteristics of molecules, optimizing their solubility and bioavailability. This makes it significant in medicinal chemistry, with applications in antimicrobial and anticancer activities (Ramanathan, 2017).
Catalytic Activity
- Pd(II) complexes with ONN pincer ligand, synthesized from similar imidazole compounds, display catalytic activity towards the Suzuki-Miyaura reaction, indicating potential use in organic synthesis and industrial processes (Shukla et al., 2021).
Cytotoxic Effects in Cancer Research
- Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives demonstrate significant cytotoxic effects on lung cancer cell lines, comparable to cisplatin. This suggests potential for development into anticancer drugs (Ferri et al., 2013).
Antimicrobial Applications
- Benzimidazole derivatives, closely related to the compound , have shown marked potency as antimicrobial agents, with some compounds significantly active against pathogens like S. aureus and E. coli (Kumaravel & Raman, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for “(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine” are not available, it’s worth noting that imidazole derivatives are an important area of research due to their broad range of chemical and biological properties . They are used in the development of new drugs and show different biological activities .
Wirkmechanismus
Target of Action
It is known that imidazole derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of potential targets for imidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Given the potential range of targets and pathways affected, it is likely that the compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-5-3-4-6-10(9)16-2/h3-8,11H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKNLIGHOXHKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

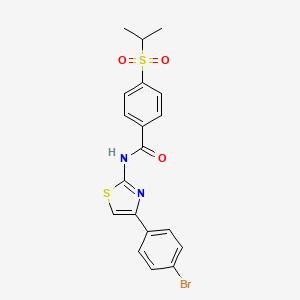

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)
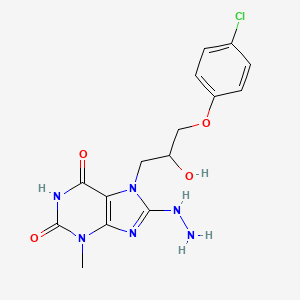
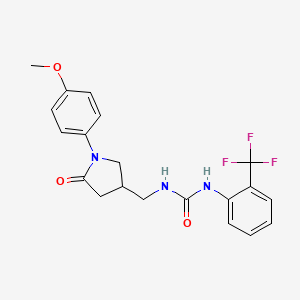
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)
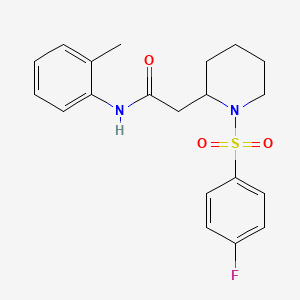

![2-[(4-bromophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2425745.png)
![Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate](/img/structure/B2425748.png)
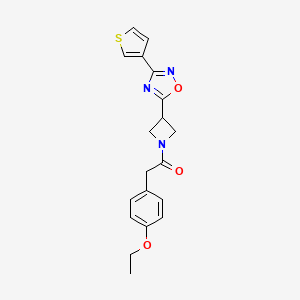
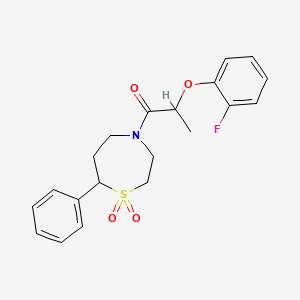
![tert-butyl N-[(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)methyl]carbamate](/img/structure/B2425751.png)
